molecular formula C10H12O B1346570 1-(2,6-Dimethylphenyl)ethanone CAS No. 2142-76-9

1-(2,6-Dimethylphenyl)ethanone

Cat. No. B1346570
CAS RN: 2142-76-9
M. Wt: 148.2 g/mol
InChI Key: DDXBCZCBZGPSHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(2,6-Dimethylphenyl)ethanone is C10H12O . The molecular weight is 148.20 . The SMILES string representation is CC1=CC=CC©=C1C©=O .


Physical And Chemical Properties Analysis

1-(2,6-Dimethylphenyl)ethanone is a solid . The InChI key is DDXBCZCBZGPSHD-UHFFFAOYSA-N .

Scientific Research Applications

Crystallography and Vibrational Studies

1-(2,6-Dimethylphenyl)ethanone has been a subject of study in crystallography and vibrational spectroscopy. Kumar et al. (2015) explored its molecular structure using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). This research highlights the compound's potential in conformational analysis and material sciences (Kumar et al., 2015).

Synthesis and Fungicidal Activity

The compound has been used in the synthesis of thiazole derivatives, as reported by Bashandy et al. (2008). These derivatives exhibit fungicidal activity, indicating the compound's utility in agricultural chemistry and pharmaceuticals (Bashandy et al., 2008).

Heterocyclic Chemistry

Moskvina et al. (2015) demonstrated the use of 1-(2,6-Dimethylphenyl)ethanone in heterocyclic chemistry, particularly in the preparation of isoflavones and various N,O- and N,N-binucleophiles. This showcases its role in synthetic chemistry and the development of novel organic compounds (Moskvina et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Ethanone, 1-(2,5-dimethylphenyl)-, mentions that it is a combustible liquid and can be harmful in contact with skin or if inhaled .

Future Directions

One study mentioned the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone in ChGly30 was performed on a preparative scale with efficient recyclation and reuse of NADES as a first step towards the implementation of this method on the industrial scale .

properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXBCZCBZGPSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175692
Record name 2',6'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)ethanone

CAS RN

2142-76-9
Record name 1-(2,6-Dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2142-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dimethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-dimethylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Lafleur, J Dong, D Huang, A Caflisch… - Journal of medicinal …, 2013 - ACS Publications
Inhibition of the tyrosine kinase erythropoietin-producing human hepatocellular carcinoma receptor B4 (EphB4) is an effective strategy for the treatment of solid tumors. We have …
Number of citations: 31 pubs.acs.org
S Oggu, BD Mallavarapu, P Natarajan… - Journal of Molecular …, 2022 - Elsevier
Chalcone derived 1,2,3-Triazol-1,3,5-Triazin-Quinazoline acts as an anti-cancer agent. It has widespread applications in the medicinal field. We have designed and prepared a novel …
Number of citations: 5 www.sciencedirect.com
MJL Fiego, MA Badajoz, C Domini, AB Chopa… - Ultrasonics …, 2013 - Elsevier
The solvent-free indium-promoted reaction of alkanoyl chlorides with sterically and electronically diverse arylstannanes is a simple and direct method for the regioselective synthesis of …
Number of citations: 17 www.sciencedirect.com

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